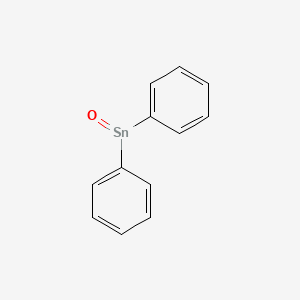

Diphenyltin oxide

Description

The exact mass of the compound Diphenyltin oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170023. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diphenyltin oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diphenyltin oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

oxo(diphenyl)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5.O.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPWQRIBARKZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501315500 | |

| Record name | Oxodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-51-0, 31671-16-6 | |

| Record name | Oxodiphenylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxodiphenylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyltin oxide polymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2273-51-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxodiphenylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501315500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxodiphenylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Diphenyltin Oxide (CAS: 2273-51-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltin oxide, with the CAS number 2273-51-0, is an organotin compound that has garnered significant interest in various chemical and biomedical research fields. Its utility spans from a catalyst in organic synthesis to a precursor for novel therapeutic agents. This technical guide provides a comprehensive overview of the core properties of diphenyltin oxide, including its physicochemical characteristics, synthesis, and potential applications in drug development, with a focus on its putative anti-tumor mechanisms.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for diphenyltin oxide is presented in the tables below. This data is essential for safe handling, storage, and application of the compound in a laboratory setting.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 2273-51-0 | |

| Molecular Formula | C₁₂H₁₀OSn | [1] |

| Molecular Weight | 288.92 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [3] |

| Melting Point | 320 °C (decomposes) | [2][3] |

| Solubility | Insoluble in water. | [3] |

Safety and Hazard Information

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H312: Harmful in contact with skin. | P270: Do not eat, drink or smoke when using this product. |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| H332: Harmful if inhaled. | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |

| H335: May cause respiratory irritation. | P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P501: Dispose of contents/container to an approved waste disposal plant. |

This information is a summary and not exhaustive. Always refer to the full Safety Data Sheet (SDS) before handling the chemical.

Synthesis and Characterization

Synthesis Workflow

Experimental Protocol: Synthesis via Hydrolysis

This protocol is based on the general principles of hydrolysis of organotin halides.[4][5]

-

Dissolution: Dissolve diphenyltin dichloride in a suitable organic solvent (e.g., toluene or ethanol).

-

Hydrolysis: Slowly add an aqueous solution of a base, such as sodium hydroxide (NaOH), to the diphenyltin dichloride solution with vigorous stirring. The reaction is typically carried out at room temperature. The molar ratio of diphenyltin dichloride to NaOH should be approximately 1:2.

-

Precipitation: Upon addition of the base, a white precipitate of diphenyltin oxide will form.

-

Isolation: Collect the precipitate by filtration (e.g., using a Büchner funnel).

-

Washing: Wash the collected solid thoroughly with deionized water to remove any unreacted starting materials and inorganic salts (e.g., NaCl).

-

Drying: Dry the purified diphenyltin oxide in a vacuum oven at a suitable temperature (e.g., 80-100 °C) to a constant weight.

Characterization Methods

FTIR spectroscopy is a valuable tool for confirming the presence of key functional groups.

-

Expected Absorptions:

-

Sn-O-Sn stretching: A strong, broad absorption band is expected in the region of 550-700 cm⁻¹, which is characteristic of the Sn-O-Sn linkage in organotin oxides.[6]

-

Phenyl group C-H stretching: Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹.

-

Phenyl group C=C stretching: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

-

Absence of O-H stretching: A pure, dry sample of diphenyltin oxide should not show a broad O-H stretching band around 3200-3600 cm⁻¹, which would indicate the presence of water or residual diphenyltin dihydroxide.

-

Due to the polymeric and likely insoluble nature of diphenyltin oxide in common NMR solvents, obtaining high-resolution solution-state NMR spectra can be challenging. Solid-state NMR would be a more appropriate technique. However, for related soluble diphenyltin compounds, the following chemical shifts are typically observed.

-

¹H NMR: The protons on the phenyl rings would be expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.[7]

-

¹³C NMR: The carbons of the phenyl rings would show signals in the aromatic region, generally between δ 120 and 150 ppm.[8]

XRD analysis can be used to determine the crystallinity and phase purity of the synthesized diphenyltin oxide. A crystalline sample will produce a distinct diffraction pattern with sharp peaks at specific 2θ angles, which can be compared to known standards or used for structural elucidation. Amorphous or poorly crystalline materials will result in a broad, featureless pattern.[6]

Applications in Drug Development: Anti-Tumor Activity

Organotin compounds have demonstrated significant potential as anti-tumor agents, and diphenyltin derivatives are no exception. The primary mechanism of their cytotoxic action is believed to be the induction of apoptosis (programmed cell death) in cancer cells.

Proposed Signaling Pathway for Apoptosis Induction

Based on studies of related organotin compounds, diphenyltin oxide is hypothesized to induce apoptosis primarily through the mitochondrial (intrinsic) pathway. The proposed sequence of events is as follows:

-

Cellular Uptake and Disruption of Calcium Homeostasis: Diphenyltin oxide enters the cancer cell and disrupts intracellular calcium (Ca²⁺) homeostasis.[9]

-

Induction of Oxidative Stress: The altered calcium levels and direct interaction with mitochondria lead to the generation of reactive oxygen species (ROS).[9]

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Increased ROS and Ca²⁺ levels trigger the opening of the mitochondrial permeability transition pore (mPTP) and promote the translocation of pro-apoptotic proteins like Bax to the mitochondrial membrane. This leads to the permeabilization of the outer mitochondrial membrane.

-

Release of Pro-Apoptotic Factors: Cytochrome c and other pro-apoptotic factors are released from the mitochondrial intermembrane space into the cytoplasm.[9]

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, an initiator caspase.

-

Executioner Caspase Cascade: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[10]

-

Execution of Apoptosis: The executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, membrane blebbing, and ultimately, cell death.

References

- 1. scbt.com [scbt.com]

- 2. Diphenyltin(IV) oxide 97 2273-51-0 [sigmaaldrich.com]

- 3. Diphenyltin OxideCAS #: 2273-51-0 [eforu-chemical.com]

- 4. CN105801619A - Preparation process of dibutyltin oxide - Google Patents [patents.google.com]

- 5. US2862944A - Process for the preparation of high purity alkyltin compounds - Google Patents [patents.google.com]

- 6. airccse.com [airccse.com]

- 7. rsc.org [rsc.org]

- 8. 5,5-Diphenylhydantoin(57-41-0) 13C NMR spectrum [chemicalbook.com]

- 9. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Diphenyltin Oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of diphenyltin oxide in organic solvents. Due to its unique chemical nature, this guide focuses on providing a qualitative understanding of its solubility, supported by a generalized experimental protocol for its determination, which is crucial for its application in research, catalysis, and potential pharmaceutical development.

Core Concepts: Understanding the Solubility of Diphenyltin Oxide

Diphenyltin oxide ((C₆H₅)₂SnO), a white powder, is a diorganotin oxide.[1] The solubility of organotin compounds is significantly influenced by the number and nature of the organic groups attached to the tin atom. Generally, diorganotin oxides exist as polymeric solids with extensive -Sn-O-Sn- networks.[2] This polymeric structure is a key factor in their general insolubility in common organic solvents, as significant energy is required to break these intermolecular bonds.[2]

Qualitative Solubility Profile of Diphenyltin Oxide

The following table summarizes the expected qualitative solubility of diphenyltin oxide in various organic solvents based on available data and the general characteristics of diorganotin oxides.

| Solvent Class | Representative Solvents | Expected Solubility | Notes |

| Protic Solvents | Water | Insoluble | Diphenyltin oxide is hydrolytically stable under neutral conditions.[1] |

| Alcohols (Methanol, Ethanol) | Very Sparingly Soluble to Insoluble | The polar nature of alcohols is generally insufficient to overcome the strong intermolecular forces in the polymeric structure of diphenyltin oxide. | |

| Aprotic Polar Solvents | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very Sparingly Soluble to Insoluble | While these solvents have high dielectric constants, they are unlikely to effectively solvate the diphenyltin oxide polymer. |

| Aprotic Nonpolar Solvents | Hexane, Toluene, Diethyl Ether | Insoluble | The nonpolar nature of these solvents makes them poor candidates for dissolving the polar -Sn-O-Sn- backbone of diphenyltin oxide. |

| Acids | Acetic Acid | Soluble | Dissolution in acetic acid is likely due to a chemical reaction, forming diphenyltin diacetate, which is more soluble. This is a common characteristic of diorganotin oxides.[2][3][4] |

Experimental Protocol for Solubility Determination

While precise, quantitative solubility data for diphenyltin oxide is scarce, a robust experimental protocol can be established to determine its solubility in a specific solvent of interest. This protocol is adapted from general analytical methods for organotin compounds.[5][6][7]

Objective: To determine the solubility of diphenyltin oxide in a given organic solvent at a specified temperature.

Materials:

-

Diphenyltin Oxide (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatograph (HPLC) coupled with a Mass Spectrometer (MS) or Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

-

Analytical balance

Methodology:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of diphenyltin oxide and add it to a known volume of the organic solvent in a sealed container (e.g., a volumetric flask).

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the suspension to settle.

-

To remove undissolved solids, centrifuge an aliquot of the supernatant at a high speed.

-

Carefully draw the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining particulate matter.

-

-

Sample Analysis (Quantification):

-

Prepare a series of standard solutions of diphenyltin oxide (or a soluble derivative for calibration) of known concentrations in the solvent.

-

Analyze the filtered saturated solution and the standard solutions using a suitable analytical technique. HPLC-MS or HPLC-ICP-MS are preferred for their sensitivity and specificity for organotin compounds.[5][7]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of diphenyltin oxide in the saturated solution by comparing its analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration represents the solubility of diphenyltin oxide in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/L, mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of diphenyltin oxide.

Caption: A flowchart of the key steps for determining the solubility of diphenyltin oxide.

Synthesis of Diphenyltin Oxide: A General Workflow

For researchers interested in the synthesis of diphenyltin oxide, a common method involves the hydrolysis of diphenyltin dichloride. The following diagram outlines this synthetic pathway.

Caption: A simplified workflow for the synthesis of diphenyltin oxide from its dichloride precursor.

References

- 1. Diphenyltin OxideCAS #: 2273-51-0 [eforu-chemical.com]

- 2. dvsb.ivl.se [dvsb.ivl.se]

- 3. DIPHENYLTIN OXIDE | 2273-51-0 [m.chemicalbook.com]

- 4. Diphenyltin oxide|lookchem [lookchem.com]

- 5. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. eurofins.com.au [eurofins.com.au]

A Technical Overview of Diphenyltin Oxide: Molecular Properties

This guide provides essential physicochemical data for diphenyltin oxide, a chemical compound utilized in various research and industrial applications. The information is intended for an audience of researchers, scientists, and professionals in drug development who require precise and reliable data for their work.

Physicochemical Data Summary

The fundamental molecular properties of diphenyltin oxide are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and experimental design.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₀OSn[1][2][3][4] |

| Linear Formula | (C₆H₅)₂SnO[2][5][6] |

| Molecular Weight | 288.92 g/mol [1][3][4][5] |

| CAS Number | 2273-51-0[1][2][3] |

| Appearance | White to off-white solid, powder, or crystals[4][7] |

| Melting Point | 320 °C (decomposes)[4] |

References

- 1. scbt.com [scbt.com]

- 2. strem.com [strem.com]

- 3. Diphenyltin oxide|lookchem [lookchem.com]

- 4. Diphenyltin oxide | Diphenyltin(IV) Oxide | C12H10OSn - Ereztech [ereztech.com]

- 5. Diphenyltin(IV) oxide 97 2273-51-0 [sigmaaldrich.com]

- 6. Diphenyltin OxideCAS #: 2273-51-0 [eforu-chemical.com]

- 7. gelest.com [gelest.com]

Thermal Stability of Diphenyltin Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diphenyltin oxide. The information presented herein is curated for researchers, scientists, and professionals in drug development who utilize organotin compounds in their work. This document summarizes key thermal properties, outlines detailed experimental protocols for thermal analysis, and presents a plausible thermal decomposition pathway.

Introduction to Diphenyltin Oxide

Diphenyltin oxide, with the chemical formula (C₆H₅)₂SnO, is an organotin compound that finds applications in various fields, including as a catalyst and a stabilizer. Understanding its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures.

Thermal Properties of Diphenyltin Oxide

The thermal stability of diphenyltin oxide is characterized by its decomposition temperature. Multiple sources indicate that diphenyltin oxide decomposes at approximately 320 °C.[1][2] This parameter is a critical indicator of the upper-temperature limit for the compound's applications.

Quantitative Thermal Analysis Data

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for diphenyltin oxide is not extensively available in the public domain, the following table summarizes the expected thermal events based on the analysis of structurally similar organotin compounds.

| Parameter | Value | Analytical Technique |

| Decomposition Onset Temperature | ~300 °C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature | ~320 °C | Thermogravimetric Analysis (TGA) / Differential Scanning Calorimetry (DSC) |

| Mass Loss at Decomposition | Variable | Thermogravimetric Analysis (TGA) |

| Final Residue | Tin(IV) oxide (SnO₂) | Thermogravimetric Analysis (TGA) |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of diphenyltin oxide, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the primary analytical techniques employed. The following sections detail the methodologies for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperature and the amount of residual material after decomposition.

Experimental Protocol:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of diphenyltin oxide powder into an alumina crucible.

-

Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss, and the peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This analysis provides information on thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of diphenyltin oxide into an aluminum pan and hermetically seal it.

-

Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic or exothermic peaks indicate thermal events. The peak maximum of an exothermic event in the high-temperature region corresponds to the decomposition temperature.

Thermal Decomposition Pathway

The thermal decomposition of organotin compounds, such as diphenyltin oxide, generally proceeds through the cleavage of the tin-carbon bonds. While the precise mechanism for diphenyltin oxide is not definitively established in the literature, a plausible pathway involves the formation of intermediate organotin species and ultimately, inorganic tin oxide as the final residue. The organic phenyl groups are expected to be released as volatile organic compounds.

Caption: Plausible thermal decomposition pathway of diphenyltin oxide.

Analysis of Decomposition Products

To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of diphenyltin oxide, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a suitable analytical technique.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Experimental Protocol:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of diphenyltin oxide into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 350 °C (to initiate decomposition).

-

Interface Temperature: 300 °C.

-

-

GC Conditions:

-

Injector Temperature: 300 °C.

-

Oven Program: Start at 50 °C (hold for 2 min), ramp to 280 °C at 10 °C/min (hold for 5 min).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-550.

-

-

Data Analysis: Identify the eluted compounds by comparing their mass spectra with a reference library (e.g., NIST). Expected products include benzene, biphenyl, and other phenyl-containing fragments.

Conclusion

This technical guide has provided a detailed overview of the thermal stability of diphenyltin oxide. The decomposition temperature of approximately 320 °C is a key parameter for its application. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a framework for researchers to conduct their own thermal analysis of this and similar organotin compounds. The proposed decomposition pathway serves as a model for understanding the degradation mechanism. Further research is encouraged to elucidate the precise nature of the intermediate species and the kinetics of the decomposition process.

References

An In-depth Technical Guide to the Hydrolysis and Reactivity of Diphenyltin Oxide for Researchers and Drug Development Professionals

Introduction

Diphenyltin oxide ((C₆H₅)₂SnO), an organotin compound, has garnered significant interest within the scientific community, particularly in the realms of materials science and medicinal chemistry. Its utility as a precursor in the synthesis of various organotin(IV) complexes, coupled with the emerging biological activities of its derivatives, positions it as a molecule of considerable importance. This technical guide provides a comprehensive overview of the hydrolysis and reactivity of diphenyltin oxide, with a focus on its chemical transformations, catalytic potential, and implications for drug development. While detailed mechanistic and kinetic data for diphenyltin oxide itself are limited in publicly available literature, this guide synthesizes the existing knowledge and draws parallels from closely related organotin compounds to offer a coherent understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties of Diphenyltin Oxide

Diphenyltin oxide is a white to off-white powder with the chemical formula (C₆H₅)₂SnO. Key physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2273-51-0 |

| Molecular Formula | C₁₂H₁₀OSn |

| Molecular Weight | 288.92 g/mol |

| Melting Point | 320 °C (decomposes) |

| Appearance | White to off-white powder |

| Solubility | Generally insoluble in water and common organic solvents. Reacts with protic solvents. |

Hydrolysis of Diphenyltin Oxide

The hydrolysis of organotin oxides is a fundamental reaction, though specific kinetic and mechanistic studies on diphenyltin oxide are not extensively reported. By analogy with other organotin compounds, the hydrolysis of diphenyltin oxide is expected to proceed via the addition of water across the Sn-O-Sn bonds of its polymeric or oligomeric structure, ultimately leading to the formation of diphenyltin dihydroxide, ((C₆H₅)₂Sn(OH)₂). This dihydroxide can exist in equilibrium with various condensed forms, including dimers and other oligomers, especially in non-aqueous or concentrated solutions.

Proposed Hydrolysis Pathway

Caption: Proposed hydrolysis pathway of diphenyltin oxide.

Experimental Protocol for Monitoring Hydrolysis by ¹¹⁹Sn NMR Spectroscopy

-

Sample Preparation:

-

Suspend a known concentration of diphenyltin oxide in a deuterated solvent system (e.g., a mixture of D₂O and a co-solvent like deuterated DMSO or THF to aid suspension).

-

Prepare a sealed NMR tube with the suspension. An external standard, such as tetramethyltin (TMT), can be used for chemical shift referencing.

-

-

NMR Acquisition:

-

Acquire a ¹¹⁹Sn NMR spectrum at time zero.

-

Monitor the reaction over time by acquiring spectra at regular intervals. The temperature should be controlled to ensure reproducible kinetics.

-

Typical ¹¹⁹Sn NMR chemical shifts are highly dependent on the coordination number of the tin atom. Four-coordinate tin species, such as in some organotin oxides, resonate at higher frequencies (downfield), while five- and six-coordinate species, which may form during hydrolysis (e.g., aquated intermediates or hydroxides), will appear at lower frequencies (upfield).

-

-

Data Analysis:

-

Integrate the signals corresponding to the starting material and any new species formed.

-

Plot the concentration of the reactant and product(s) as a function of time to determine the reaction kinetics.

-

Reactivity of Diphenyltin Oxide

Diphenyltin oxide serves as a versatile starting material and catalyst in a variety of organic reactions. Its reactivity is primarily centered around the Lewis acidic nature of the tin atom and the reactivity of the Sn-O bond.

Reaction with Carboxylic Acids

Diphenyltin oxide readily reacts with carboxylic acids to form diphenyltin(IV) dicarboxylates. This reaction is a common method for the synthesis of a wide range of organotin carboxylates, which have shown promise as anticancer and antimicrobial agents.[1]

General Reaction: (C₆H₅)₂SnO + 2 RCOOH → (C₆H₅)₂Sn(OOCR)₂ + H₂O

Experimental Protocol for the Synthesis of Diphenyltin(IV) Dibenzoate [2]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend diphenyltin oxide (1 equivalent) in a suitable solvent such as toluene or methanol.

-

Addition of Carboxylic Acid: Add the carboxylic acid (2 equivalents), for example, benzoic acid, to the suspension.

-

Reaction: Reflux the mixture for several hours. The progress of the reaction can be monitored by the dissolution of the diphenyltin oxide and the formation of a clear solution. Water is a byproduct and can be removed azeotropically if toluene is used as the solvent.

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then washed with a non-polar solvent like hexane to remove any unreacted starting materials and dried in vacuo. The purity of the product can be assessed by melting point determination and spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR.

Yields of Diphenyltin(IV) Carboxylate Synthesis

| Carboxylic Acid | Product | Yield (%) | Reference |

| Benzoic Acid | Diphenyltin(IV) Dibenzoate | >90 | [2] |

| 4-Aminobenzoic Acid | Diphenyltin(IV) di(4-aminobenzoate) | Not specified | [1] |

| 4-Hydroxybenzoic Acid | Diphenyltin(IV) di(4-hydroxybenzoate) | Not specified | [1] |

Reaction with Thiols

The interaction of organotin compounds with thiols is of significant biological relevance due to the abundance of cysteine residues in proteins. Organotins are known to have a high affinity for sulfhydryl groups, and this interaction is believed to be a key mechanism of their biological activity and toxicity. While specific mechanistic studies on the reaction of diphenyltin oxide with thiols are scarce, it is proposed that the Lewis acidic tin center can coordinate to the sulfur atom of the thiol. This interaction can facilitate various biological effects.

Proposed Interaction with Thiol-Containing Biomolecules

Caption: Proposed interaction of diphenyltin oxide with protein thiols.

Catalytic Activity

Organotin oxides, including diphenyltin oxide, are effective Lewis acid catalysts for various organic transformations, most notably esterification and transesterification reactions.[3]

Catalytic Cycle in Esterification

The catalytic cycle is believed to involve the coordination of the carboxylic acid and the alcohol to the tin center, facilitating the nucleophilic attack of the alcohol on the activated carbonyl group of the acid.

Caption: Simplified catalytic cycle for diphenyltin oxide in esterification.

Role in Drug Development

The interest in diphenyltin oxide in drug development stems from the potent biological activities exhibited by its derivatives, particularly in the field of oncology. Organotin compounds, in general, have been shown to induce apoptosis in cancer cells, often through pathways distinct from traditional platinum-based drugs.[4]

Anticancer Activity of Diphenyltin(IV) Derivatives

A number of diphenyltin(IV) complexes have demonstrated significant cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Diphenyltin(IV) diisopropyldithiocarbamate | CCRF-CEM (Leukemia) | 0.18 | [5] |

| Diphenyltin(IV) diallyldithiocarbamate | CCRF-CEM (Leukemia) | 3.10 | [5] |

| Diphenyltin(IV) salicyliden-ortho-aminophenol derivatives | U251 (Glioblastoma), MCF-7 (Breast), SKLU-1 (Lung) | < 2.5 | [6] |

Mechanism of Action: Induction of Apoptosis

While the precise signaling pathways for diphenyltin oxide are not fully elucidated, studies on related organotin compounds suggest that they can induce apoptosis through the mitochondrial (intrinsic) pathway.[7][8][9] This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Proposed Mitochondrial Apoptosis Pathway

Caption: Proposed mitochondrial pathway of apoptosis induced by organotin compounds.

Conclusion and Future Directions

Diphenyltin oxide is a compound with significant potential in both synthetic chemistry and drug development. Its reactivity allows for the synthesis of a diverse library of organotin derivatives with promising biological activities. While the fundamental aspects of its hydrolysis and reactivity are understood in a general sense, there is a clear need for more detailed mechanistic and kinetic studies. Future research should focus on:

-

Quantitative studies of hydrolysis: Elucidating the kinetics and thermodynamics of diphenyltin oxide hydrolysis under various conditions.

-

Mechanistic investigations of reactivity: Detailed studies on the mechanisms of its reactions with biologically relevant molecules like thiols and carboxylic acids.

-

Elucidation of biological pathways: Identifying the specific molecular targets and signaling pathways directly affected by diphenyltin oxide and its derivatives to better understand their therapeutic potential and toxicological profiles.

A deeper understanding of these core aspects will undoubtedly accelerate the rational design of new diphenyltin-based compounds for a range of applications, from catalysis to cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. epa.gov [epa.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of organotin (IV) dithiocarbamate compounds as potential anti-leukemia agents towards CCRF-CEM (CCL-119) cell line: Cytotoxic, apoptotic, cell cycle and genotoxic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and characterization of di-phenyl-tin(IV)-salicyliden-ortho-aminophenols: analysis of in vitro antitumor/antioxidant activities and molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organotins induce apoptosis by disturbance of [Ca(2+)](i) and mitochondrial activity, causing oxidative stress and activation of caspases in rat thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Apoptosis induced neurotoxicity of Di-n-butyl-di-(4-chlorobenzohydroxamato) Tin (IV) via mitochondria-mediated pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Diphenyltin Oxide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diphenyltin oxide, a compound of significant interest in organotin chemistry. Due to the limited availability of complete, publicly accessible raw spectroscopic data for diphenyltin oxide at the time of this report, this guide presents a detailed analysis of available information and supplements it with a complete spectroscopic dataset for the closely related compound, diphenyltin dichloride, for illustrative purposes. The methodologies and interpretation principles discussed are broadly applicable to the spectroscopic analysis of diphenyltin oxide and related organotin compounds.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organotin compounds. Key nuclei for analysis include ¹H, ¹³C, and ¹¹⁹Sn.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.8 - 7.9 | Multiplet | 4H | ortho-Protons of phenyl groups |

| 7.4 - 7.6 | Multiplet | 6H | meta- and para-Protons of phenyl groups |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 135.5 | ipso-Carbon |

| 131.0 | ortho-Carbon |

| 130.5 | para-Carbon |

| 129.0 | meta-Carbon |

¹¹⁹Sn NMR Data

The ¹¹⁹Sn NMR chemical shift is highly sensitive to the coordination number and the nature of the substituents on the tin atom. For four-coordinate organotin compounds, the chemical shifts typically appear in a characteristic range. The specific chemical shift for diphenyltin oxide would provide valuable information about its solution-state structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups within a molecule. For diphenyltin oxide, key vibrational modes include those associated with the Sn-O-Sn linkage and the phenyl groups.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~1480, 1430 | Strong | C=C stretching (aromatic ring) |

| ~730, 690 | Strong | C-H out-of-plane bending (aromatic) |

| ~350 | Strong | Sn-Cl stretching |

| ~250 | Medium | Sn-Phenyl stretching |

For diphenyltin oxide, a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching vibration would be expected, typically in the range of 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organotin compounds, the isotopic distribution of tin (¹¹⁶Sn, ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn, ¹²²Sn, ¹²⁴Sn) results in characteristic isotopic clusters for tin-containing fragments.

Diphenyltin Dichloride (CAS: 1135-99-5) - Illustrative Fragmentation

| m/z | Relative Abundance | Assignment |

| 344 | Moderate | [Ph₂SnCl₂]⁺ (Molecular Ion) |

| 309 | High | [Ph₂SnCl]⁺ |

| 273 | Moderate | [PhSnCl₂]⁺ |

| 233 | High | [PhSnCl]⁺ |

| 197 | High | [PhSn]⁺ |

| 154 | Moderate | [Ph₂]⁺ |

| 120 | Moderate | [Sn]⁺ |

| 77 | High | [Ph]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of organotin compounds like diphenyltin oxide.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

Sample Preparation : Samples are typically prepared by dissolving 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR. For ¹¹⁹Sn NMR, an external standard such as tetramethyltin (SnMe₄) can be used.

-

Data Acquisition :

-

¹H NMR : Standard pulse sequences are used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR : Proton-decoupled spectra are typically acquired. A wider spectral width (e.g., 200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are generally required.

-

¹¹⁹Sn NMR : A multinuclear probe is tuned to the ¹¹⁹Sn frequency. A wide spectral width is necessary due to the large chemical shift range of tin. A sufficient relaxation delay is crucial for quantitative measurements.

-

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation : For solid samples like diphenyltin oxide, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (100-200 mg) and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal.

-

Data Acquisition : The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common ionization method for volatile and thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used for less volatile or thermally sensitive compounds.

-

Sample Preparation : For GC-MS, the sample is dissolved in a volatile organic solvent. For LC-MS, the sample is dissolved in a solvent compatible with the mobile phase. For direct infusion analysis, a dilute solution of the sample is prepared.

-

Data Acquisition : The mass-to-charge ratio (m/z) of the ions is scanned over a relevant range. The resulting mass spectrum shows the relative abundance of different fragments. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a compound like diphenyltin oxide.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of diphenyltin oxide.

An In-depth Technical Guide to the Health and Safety of Diphenyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for diphenyltin oxide, an organotin compound. The information presented is intended for professionals in research, scientific, and drug development fields to ensure safe handling and to be aware of the potential hazards associated with this chemical. All quantitative data is summarized in structured tables, and detailed experimental protocols for key toxicological endpoints are provided. Furthermore, this guide includes visualizations of experimental workflows and a proposed toxicological pathway.

Chemical and Physical Properties

Diphenyltin oxide is a solid, white to off-white powder. It is an organotin compound with the chemical formula (C₁₂H₁₀OSn)n.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀OSn | [1] |

| Molecular Weight | 288.92 g/mol | [2][3] |

| Physical State | Solid, Powder | [1] |

| Color | White to off-white | [1] |

| Melting Point | 320 °C (decomposes) | [2] |

| Solubility | Insoluble in water. | [4] |

| CAS Number | 2273-51-0 | [2][3] |

Toxicological Information

Diphenyltin oxide is classified as hazardous, with acute toxicity if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][5]

Acute Toxicity

Studies have been conducted to determine the acute toxicity of diphenyltin oxide through oral, dermal, and inhalation routes of exposure.

| Endpoint | Species | Guideline | Results | Classification |

| Acute Oral Toxicity | Rat | - | ATE: 100 mg/kg body weight | Category 3 (Toxic if swallowed) |

| Acute Dermal Toxicity | Rat | OECD 402 | LD₅₀ > 2000 mg/kg body weight. No mortality or signs of systemic toxicity were observed. | Not Classified |

| Acute Inhalation Toxicity | Rat | OECD 403 | LC₅₀ > 5.3 mg/L for a 4-hour exposure (aerosol dust). Clinical effects included irregular respiration and changes in posture. | Category 4 (Harmful if inhaled) |

-

Acute Dermal Toxicity (OECD 402): A single limit dose of 2000 mg/kg body weight of the undiluted test substance was applied to the clipped, intact skin of Wistar rats (5 males and 5 females) under a semi-occlusive dressing for 24 hours. The animals were observed for 14 days for mortality, clinical signs, and body weight changes. A gross necropsy was performed at the end of the observation period.

-

Acute Inhalation Toxicity (OECD 403): Wistar rats (5 per sex) were exposed to an aerosol dust of the test substance at a concentration of 5.3 mg/L for 4 hours. The mass median aerodynamic diameter (MMAD) of the particles was 1.5 µm. Animals were observed for 14 days for mortality, clinical signs, and body weight changes. A necropsy was performed at the end of the study.[6]

Skin and Eye Irritation

Diphenyltin oxide has been evaluated for its potential to cause skin and eye irritation.

| Endpoint | Species | Guideline | Results | Classification |

| Skin Irritation | Rabbit | OECD 404 | No erythema or edema was observed after a 4-hour semi-occlusive application. The Primary Irritation Index was 0.0. | Not an irritant (Conflicting with some SDS classifications) |

| Eye Irritation | Rabbit | OECD 405 | Slight eye irritant. Erythema and discharge were observed at 1 hour, which subsided by 72 hours. No corneal opacity or iritis was noted. | Category 2A (Causes serious eye irritation) |

-

Skin Irritation (OECD 404 - Draize Test): A 0.5 g sample of the test material was applied to a small area of intact skin on the back of three albino rabbits. The application site was covered with a semi-occlusive dressing for 4 hours. Skin reactions (erythema and edema) were scored at 1, 24, 48, and 72 hours after patch removal according to the Draize scoring system.[7][8][9][10][11]

-

Eye Irritation (OECD 405 - Draize Test): A 0.1 g sample of the test substance was instilled into the conjunctival sac of one eye of three albino rabbits. The other eye served as a control. The eyes were examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation and scored according to the Draize scale.[12][13][14][15]

Germ Cell Mutagenicity

An Ames test was conducted to assess the mutagenic potential of diphenyltin oxide.

| Endpoint | Test System | Guideline | Results | Classification |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains | OECD 471 | No increase in revertant colonies was observed with or without metabolic activation. | Not mutagenic |

-

Ames Test (OECD 471): The test was performed using various strains of Salmonella typhimurium with and without an exogenous metabolic activation system (S9 mix). The test substance was tested at a range of concentrations. The number of revertant colonies was counted after incubation, and the results were compared to the solvent and positive controls.[6]

Carcinogenicity, Reproductive Toxicity, and Other Toxicological Endpoints

Currently, there is no specific long-term carcinogenicity or reproductive toxicity data available for diphenyltin oxide. However, a bioassay of the related compound, triphenyltin hydroxide, in Fischer 344 rats and B6C3F1 mice showed no evidence of carcinogenicity.[16] Information on the reproductive toxicity of other organotin compounds suggests that this class of chemicals can have adverse effects on the reproductive system.[17]

Diphenyltin oxide is not classified for germ cell mutagenicity, carcinogenicity, or reproductive toxicity based on the available data.[1] It is classified as causing specific target organ toxicity (single exposure) to the respiratory system.[1][5]

Proposed Toxicological Mechanism of Action

While specific signaling pathway studies for diphenyltin oxide are limited, research on related phenyltin and other organotin compounds provides insights into a plausible mechanism of toxicity, particularly cytotoxicity and immunotoxicity. The proposed pathway involves the induction of apoptosis through the mitochondrial pathway, driven by oxidative stress.

Diagram: Proposed Cytotoxic Signaling Pathway of Diphenyltin Oxide

Caption: Proposed mechanism of diphenyltin oxide-induced cytotoxicity via mitochondrial dysfunction.

Studies on related organotins have shown that they can induce the generation of reactive oxygen species (ROS), leading to oxidative stress.[18] This oxidative stress can damage cellular components, including DNA, and disrupt the mitochondrial membrane potential.[18] These events can trigger the activation of caspases, a family of proteases that play a central role in executing apoptosis, or programmed cell death.[19][20][21][22]

Diagram: Immunotoxic Effect on Natural Killer (NK) Cells```dot

Caption: A workflow outlining the necessary steps for safely handling diphenyltin oxide.

-

Engineering Controls: Handle in an enclosing hood with exhaust ventilation to minimize exposure. [1]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles. Contact lenses should not be worn. [1] * Skin Protection: Wear protective gloves (neoprene or nitrile rubber) and a lab coat or other suitable protective clothing. [1] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH-certified dust and mist respirator. [1]* Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. [1]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as bases and reducing agents. [1]

-

Emergency Procedures

In case of exposure or accident, immediate action is crucial.

Diagram: Emergency Response Decision Tree

Caption: A decision tree for appropriate first aid measures following exposure to diphenyltin oxide.

-

Inhalation: Remove the victim to fresh air and keep them at rest. Seek medical advice if you feel unwell. [1]* Skin Contact: Wash the affected area with plenty of soap and water. Get medical advice/attention. [1]* Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention. [1]* Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison center or doctor/physician immediately. [1]* Fire: Use water spray, foam, carbon dioxide, or dry chemical to extinguish. Irritating fumes and organic acid vapors may be produced in a fire. [1] This guide is intended to provide essential health and safety information for diphenyltin oxide. It is crucial to always consult the most current Safety Data Sheet (SDS) before handling any chemical and to follow all institutional and regulatory guidelines for chemical safety.

References

- 1. gelest.com [gelest.com]

- 2. Diphenyltin(IV) oxide 97 2273-51-0 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. fishersci.com [fishersci.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. Draize test - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. ecetoc.org [ecetoc.org]

- 11. criver.com [criver.com]

- 12. Analysis of Draize Eye Irritation Testing and its Prediction by Mining Publicly Available 2008–2014 REACH Data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ecetoc.org [ecetoc.org]

- 14. Retrospective analysis of the Draize test for serious eye damage/eye irritation: importance of understanding the in vivo endpoints under UN GHS/EU CLP for the development and evaluation of in vitro test methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Bioassay of triphenyltin hydroxide for possible carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Two-generation reproductive toxicity study of tributyltin chloride in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Trimethyltin-induced apoptosis is associated with upregulation of inducible nitric oxide synthase and Bax in a hippocampal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Regulation of caspases by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Huntingtin inhibits caspase-3 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Nitric oxide induces apoptosis in renal tubular epithelial cells through activation of caspase-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Polymeric Architecture of Diphenyltin Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Diphenyltin oxide, an organotin compound with the general formula (C₆H₅)₂SnO, plays a significant role as a precursor and intermediate in the synthesis of various biologically active organotin complexes. Its inherent polymeric nature is a key determinant of its reactivity and physical properties. This technical guide provides an in-depth exploration of the structural facets of diphenyltin oxide polymer, compiling available spectroscopic data and outlining the experimental methodologies crucial for its characterization. While a definitive single-crystal X-ray structure of the polymeric form of diphenyltin oxide remains elusive in publicly accessible literature, this guide synthesizes information from related diorganotin oxide structures to present a comprehensive overview.

Core Structural Features

Diorganotin oxides (R₂SnO), where R is an organic substituent, are known to form polymeric structures, particularly when the organic groups are not excessively bulky.[1][2] In the case of diphenyltin oxide, the phenyl groups allow for the formation of an extended polymeric network. These structures are generally characterized by a backbone of repeating tin-oxygen (Sn-O) bonds.[3] The insolubility of diphenyltin oxide in most common organic solvents is a strong indicator of its polymeric nature.

The fundamental structural motif of diorganotin oxides involves a ladder-like or sheet-like arrangement of four-membered Sn₂O₂ rings.[4] This results in a network of interconnected tin and oxygen atoms, where the tin centers are typically five-coordinate. This coordination environment is a recurring theme in the structural chemistry of organotin compounds.[5]

Spectroscopic Characterization

Spectroscopic techniques are invaluable tools for elucidating the structural details of diphenyltin oxide polymer in the absence of a complete crystal structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides key insights into the bonding within the diphenyltin oxide polymer. The presence of a strong absorption band in the region of 550-700 cm⁻¹ is characteristic of the Sn-O-Sn stretching vibration, confirming the existence of the polymeric backbone. The absence of a sharp band around 3600 cm⁻¹, which would be indicative of an O-H stretch, confirms the formation of the oxide rather than a hydroxide.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state ¹¹⁹Sn NMR spectroscopy is a powerful probe of the coordination environment of the tin atoms. For diorganotin oxides, the chemical shift (δ) is indicative of the coordination number of the tin center. The presence of five-coordinate tin atoms, as is common in polymeric diorganotin oxides, is typically associated with a specific range of chemical shifts.[4]

Table 1: Spectroscopic Data for Diphenyltin Oxide Polymer and Related Compounds

| Spectroscopic Technique | Feature | Typical Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Reference |

| Infrared (IR) | Sn-O-Sn Stretch | 550 - 700 | [6] |

| ¹¹⁹Sn NMR | Five-coordinate Sn | Varies depending on specific structure | [4] |

Proposed Polymeric Structure

Based on the known structures of other diorganotin oxides and the available spectroscopic data, a likely structure for diphenyltin oxide polymer consists of a repeating ladder-like chain of [-(Ph₂Sn)-O-] units. In this model, each tin atom is coordinated to two phenyl groups and three oxygen atoms, resulting in a five-coordinate environment.

Caption: Proposed ladder-like structure of diphenyltin oxide polymer.

Experimental Protocols

The definitive structural characterization of diphenyltin oxide polymer would rely on single-crystal X-ray diffraction. The following outlines a general experimental protocol for such an investigation.

Synthesis and Crystallization

Objective: To synthesize diphenyltin oxide and grow single crystals suitable for X-ray diffraction.

Materials:

-

Diphenyltin dichloride ((C₆H₅)₂SnCl₂)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Toluene

Procedure:

-

Hydrolysis: Diphenyltin dichloride is dissolved in a suitable solvent such as ethanol.

-

An aqueous solution of sodium hydroxide is added dropwise to the diphenyltin dichloride solution with stirring.

-

The resulting white precipitate of diphenyltin oxide is collected by filtration, washed with water and ethanol, and dried under vacuum.

-

Crystallization: Due to its low solubility, growing single crystals of diphenyltin oxide polymer is challenging. High-temperature solution methods or slow evaporation from a high-boiling point solvent (e.g., toluene) under controlled conditions could be attempted.

Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of the diphenyltin oxide polymer.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

Crystal Mounting: A suitable single crystal of diphenyltin oxide is mounted on a goniometer head.

-

Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

The following diagram illustrates a generalized workflow for the structural characterization of an organotin polymer.

Caption: General workflow for structural characterization.

Conclusion

While a definitive crystal structure of diphenyltin oxide polymer is yet to be reported, a wealth of information from spectroscopic studies and the structural analysis of related diorganotin oxides provides a strong basis for understanding its polymeric architecture. The proposed ladder-like structure with five-coordinate tin centers is consistent with the available data. Further research, particularly focused on obtaining single crystals suitable for X-ray diffraction, is necessary to fully elucidate the intricate three-dimensional arrangement of this important organotin polymer. Such knowledge will undoubtedly aid in the rational design and synthesis of novel organotin-based compounds for various applications, including drug development.

References

- 1. Organotin chemistry - Wikipedia [en.wikipedia.org]

- 2. MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2): Building Blocks for Triangular‐Shaped Diorganotin Oxide Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjpbcs.com [rjpbcs.com]

- 4. Dibutyltin oxide - Wikipedia [en.wikipedia.org]

- 5. studentsrepo.um.edu.my [studentsrepo.um.edu.my]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of Diphenyltin Oxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltin oxide ((C₆H₅)₂SnO), a white solid, serves as a versatile Lewis acid catalyst and reagent in various organic transformations. Its utility stems from the electrophilic nature of the tin atom, which can activate carbonyl groups and alcohols, facilitating nucleophilic attack. While less common than its counterpart, dibutyltin oxide, diphenyltin oxide offers unique reactivity and is employed in reactions such as the synthesis of organotin carboxylates, esterifications, and polyesterifications. These application notes provide an overview of its uses, detailed experimental protocols, and mechanistic insights.

Key Applications

Diphenyltin oxide is primarily utilized in the following areas of organic synthesis:

-

Synthesis of Diphenyltin(IV) Dicarboxylates: It serves as a precursor for the synthesis of various diphenyltin(IV) dicarboxylates, which themselves have applications as catalysts, stabilizers, and biologically active compounds.[1][2]

-

Polyesterification Catalyst: Diphenyltin oxide is used as a catalyst, often in combination with other tin compounds, in the synthesis of polyesters.[3][4] It promotes the condensation reaction between diols and dicarboxylic acids or their esters.

-

Transesterification Catalyst: While less documented than dibutyltin oxide, diphenyltin oxide can catalyze transesterification reactions, which are crucial in various industrial processes, including biodiesel production.[5][6]

-

Regioselective Acylation and Sulfonylation: Organotin oxides, in general, are known to facilitate the regioselective acylation and sulfonylation of diols and polyols, particularly in carbohydrate chemistry. Although most literature focuses on dibutyltin oxide, the underlying principles can be extended to diphenyltin oxide.[7][8]

Data Presentation

Table 1: Synthesis of Diphenyltin(IV) Dicarboxylates

| Entry | Carboxylic Acid | Product | Solvent | Reaction Time (h) | Yield (%) | Reference |

| 1 | 2 mol equivalents of desired carboxylic acid | Diphenyltin(IV) dicarboxylate | Methanol | 4 | >90 | [1] |

| 2 | Benzoic Acid | Diphenyltin(IV) dibenzoate | Methanol | Not specified | >90 | [9] |

Table 2: Polyesterification using Organotin Catalysts

| Diol | Diacid/Diester | Catalyst System | Temperature (°C) | Time (h) | Notes | Reference |

| Dihydroxyl-containing compound | Dicarboxyl-containing compound | Diphenyltin oxide in combination with an organotin salt of a carboxylic acid | 150-270 | Not specified | Synergistic catalyst system. | [3] |

| Dihydroxyl-containing compound | Dicarboxyl-containing compound or anhydride or lower alkyl ester | Dibutyltin oxide and/or Dibutyltin diacetate | 180-250 | ~7 | Total catalyst concentration of 4.76 mmoles. | [4] |

Experimental Protocols

Protocol 1: Synthesis of Diphenyltin(IV) Dicarboxylates[1]

This protocol describes a general method for the preparation of diphenyltin(IV) dicarboxylates from diphenyltin oxide.

Materials:

-

Diphenyltin oxide ((C₆H₅)₂SnO)

-

Desired carboxylic acid (2 molar equivalents)

-

Dry Methanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a solution of diphenyltin oxide (1.0 mmol) in 50 mL of dry methanol in a round-bottom flask, add the desired carboxylic acid (2.0 mmol).

-

The reaction mixture is refluxed for 4 hours at 60-70°C.

-

After the reaction is complete, the solvent is removed using a rotary evaporator.

-

The resulting solid diphenyltin(IV) dicarboxylate is dried in vacuo.

-

The product can be characterized by IR and UV-vis spectroscopy and microanalysis. The average yield is reported to be over 90%.[1]

Protocol 2: General Procedure for Polyesterification Catalyzed by Diphenyltin Oxide[3][4]

This protocol provides a general outline for the synthesis of polyesters using a combination of tin catalysts, including diphenyltin oxide. The specific quantities of monomers and catalysts will depend on the desired polyester characteristics.

Materials:

-

Dihydroxyl-containing compound (e.g., ethylene glycol, propylene glycol)

-

Dicarboxyl-containing compound or its anhydride or lower alkyl ester (e.g., terephthalic acid, adipic acid)

-

Diphenyltin oxide

-

Organotin salt of a carboxylic acid (e.g., dibutyltin diacetate)

-

Reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet

-

Heating mantle with temperature control

Procedure:

-

Charge the reaction vessel with the dihydroxyl-containing compound and the dicarboxyl-containing compound (or its derivative).

-

Add the catalyst system, which consists of a synergistic combination of diphenyltin oxide and an organotin salt of a carboxylic acid. The total catalyst concentration typically ranges from 0.01 to 1.0 wt% based on the weight of the final polyester.[9]

-

The mixture is heated under a nitrogen atmosphere with stirring. The temperature is gradually increased, typically from 150°C to 270°C.[3]

-

Water or alcohol formed during the condensation is continuously removed by distillation.

-

The progress of the polymerization can be monitored by measuring the acid number or the viscosity of the reaction mixture.

-

Once the desired degree of polymerization is achieved, the reaction is stopped, and the polyester is cooled and collected.

Mandatory Visualizations

References

- 1. aensiweb.com [aensiweb.com]

- 2. researchgate.net [researchgate.net]

- 3. CA2113355A1 - Preparation of polyesters with tin catalysts - Google Patents [patents.google.com]

- 4. US5166310A - Preparation of polyesters with tin catalyst - Google Patents [patents.google.com]

- 5. amecj.com [amecj.com]

- 6. jbiochemtech.com [jbiochemtech.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Diphenyltin Oxide: A Versatile Catalyst for Esterification Reactions

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyltin oxide ((C₆H₅)₂SnO) is an organotin compound that serves as a highly effective and versatile catalyst in esterification reactions. Its utility spans from the synthesis of simple esters to the production of polyesters, making it a valuable tool in various fields, including organic synthesis, polymer chemistry, and drug development. As a Lewis acid catalyst, diphenyltin oxide facilitates the reaction between carboxylic acids and alcohols to form esters, often under milder conditions than traditional acid catalysts, thereby minimizing side reactions and improving product purity. This document provides detailed application notes, experimental protocols, and a mechanistic overview of diphenyltin oxide-catalyzed esterification.

Mechanism of Catalysis

Organotin compounds, including diphenyltin oxide, function as Lewis acid catalysts in esterification reactions. The catalytic cycle is generally understood to proceed through the activation of the carboxylic acid by the tin center. The tin atom, with its vacant d-orbitals, coordinates to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the ester and regenerate the catalyst.

Applications in Synthesis

Diphenyltin oxide is particularly noted for its application in the synthesis of polyesters, where it can reduce reaction times compared to uncatalyzed processes.[1] It is often listed as a suitable catalyst for the reaction of dihydroxyl-containing compounds with dicarboxylic acids or their derivatives.[2] While it can be used alone, it is also sometimes employed in synergistic combinations with other tin catalysts.

Data Presentation: Comparative Catalyst Performance

Table 1: Illustrative Comparison of Esterification Catalysts

| Catalyst | Catalyst Type | Typical Loading (mol%) | Relative Reactivity | Advantages | Disadvantages |

| Diphenyltin Oxide | Organotin (Lewis Acid) | 0.1 - 1.0 | High | Good thermal stability, suitable for polyesters | Potential for tin contamination in product |

| Dibutyltin Oxide | Organotin (Lewis Acid) | 0.1 - 1.0 | High | Widely used, well-documented | Potential for tin contamination in product |

| p-Toluenesulfonic acid | Brønsted Acid | 1.0 - 5.0 | High | Inexpensive, readily available | Can cause side reactions (e.g., dehydration), corrosive |

| Titanium(IV) isopropoxide | Lewis Acid | 0.5 - 2.0 | High | Effective for a wide range of substrates | Sensitive to moisture |

Note: This table is illustrative and based on general knowledge of esterification catalysts. Direct experimental comparison under identical conditions is required for a definitive performance assessment.

Experimental Protocols

The following are generalized protocols for esterification reactions using an organotin catalyst like diphenyltin oxide. Researchers should optimize these protocols for their specific substrates and desired outcomes.

Protocol 1: General Procedure for the Synthesis of a Simple Ester (e.g., Methyl Benzoate)

Materials:

-

Benzoic acid

-

Methanol

-

Diphenyltin oxide

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Dean-Stark apparatus

-

Reaction flask, condenser, heating mantle, magnetic stirrer

-

Standard laboratory glassware for work-up and purification

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add benzoic acid (1.0 eq), methanol (3.0 - 5.0 eq), and diphenyltin oxide (0.01 - 0.05 eq).

-

Add a suitable volume of toluene to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by a suitable analytical method (e.g., TLC, GC, or ¹H NMR).

-

Once the reaction is complete (typically after several hours, when water evolution ceases), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of a Polyester (e.g., from Adipic Acid and 1,4-Butanediol)

Materials:

-

Adipic acid

-

1,4-Butanediol

-

Diphenyltin oxide

-

Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation head

-

Heating mantle and temperature controller

-

Vacuum pump

Procedure:

-

Charge the reaction vessel with adipic acid (1.0 eq), 1,4-butanediol (1.05 - 1.2 eq), and diphenyltin oxide (0.05 - 0.2 wt% based on the total weight of monomers).

-

Purge the reactor with an inert gas, such as nitrogen, and begin heating the mixture with stirring. A typical initial temperature is 150-180°C.[4]

-

Water will begin to distill from the reaction mixture as the esterification proceeds. Continue heating and stirring, gradually increasing the temperature to 200-230°C.

-

Monitor the reaction progress by measuring the amount of water collected or by determining the acid number of the reaction mixture.

-

Once the rate of water distillation slows and the acid number is low, gradually apply a vacuum to remove the remaining water and excess diol, driving the polymerization to completion.

-

Continue the reaction under vacuum for several hours until the desired molecular weight is achieved, as indicated by the viscosity of the polymer melt.

-

Cool the polymer and extrude or dissolve it in a suitable solvent for further processing.

Visualizations

Catalytic Cycle of Diphenyltin Oxide in Esterification

Caption: Catalytic cycle of diphenyltin oxide in esterification.

General Experimental Workflow for Catalyst Comparison in Polyesterification

Caption: Workflow for comparing esterification catalysts.

References

Applications of Diphenyltin Oxide in Polymer Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Diphenyltin oxide ((C₆H₅)₂SnO), an organotin compound, serves as a versatile material in polymer chemistry. Its primary applications stem from its ability to act as a potent heat stabilizer, a catalyst for various polymerization reactions, and a precursor for synthesizing functional polymer additives. This document provides detailed application notes and experimental protocols for its use in these key areas.

Application Note 1: Heat Stabilizer for Poly(vinyl chloride) (PVC)